molecular formula C17H15N3O2S B2723726 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-57-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2723726
CAS No.: 895459-57-1
M. Wt: 325.39
InChI Key: YIZHBPWBRQLKDH-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenyl group, a p-tolylthio group, and an acetamide group attached to the oxadiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a thiolation reaction using p-tolylthiol and an appropriate activating agent.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and p-tolylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique combination of a 1,3,4-oxadiazole ring and a thioacetamide moiety. Its molecular formula is C17_{17}H15_{15}N3_3O2_2S, which contributes to its distinctive properties.

Synthesis : The synthesis typically involves multi-step reactions starting from appropriate precursors such as phenylhydrazine and various acetamides. The reaction conditions often include refluxing in organic solvents followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. Specifically, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has shown promising results against various bacterial strains. For instance:

  • Antibacterial Activity : In vitro assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies against cancer cell lines (e.g., SNB-19 and OVCAR-8) have shown substantial growth inhibition percentages (PGIs) ranging from 50% to over 85% in certain cases .
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through DNA damage pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Study Biological Activity Findings
Study AAntimicrobialEffective against E. coli, showing MIC values below 50 µg/mL .
Study BAnticancerPGIs of up to 86% against OVCAR-8 cells; induces apoptosis via DNA damage .
Study CAntifungalModerate activity against Candida albicans with significant inhibition zones noted .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(m-tolylthio)acetamide
  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(o-tolylthio)acetamide
  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-methylphenylthio)acetamide

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the p-tolylthio group, in particular, may impart distinct properties compared to other similar compounds.

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. Its structure features a 1,3,4-oxadiazole ring linked to a p-tolylthioacetamide moiety, which enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : This involves the condensation of appropriate carboxylic acids with hydrazides.
  • Thioether Formation : Reaction with p-tolylthiol to introduce the thio group.
  • Final Acetamide Formation : Acetylation of the amine group.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit several cancer cell lines through mechanisms such as HDAC inhibition and apoptosis induction.

Cell LineIC50 (μM)Mechanism of ActionReference
HepG27.48HDAC inhibition
HeLa13.04Apoptosis induction

In one study, derivatives demonstrated significant cytotoxicity against HepG2 and HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.

EnzymeInhibition IC50 (μM)Type of InhibitionReference
hAChE≤1.0Competitive
hBChE≤1.5Competitive
FAK0.78Non-competitive

These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and cancer.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.
  • Antimicrobial Evaluation : A comparative study was conducted on different oxadiazole derivatives where this compound showed superior activity against resistant bacterial strains.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-14(10-8-12)23-11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHBPWBRQLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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